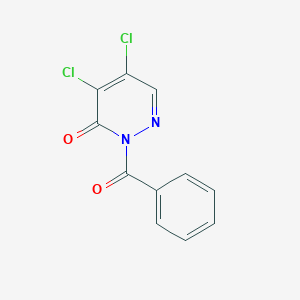![molecular formula C21H12Cl3NO3 B141888 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone CAS No. 144154-99-4](/img/structure/B141888.png)
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research for imaging and labeling DNA in live cells. This compound is a member of the acridine family of dyes and has a unique structure that allows it to intercalate with DNA and emit a strong red fluorescence when excited by a laser.
Mécanisme D'action
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone intercalates with DNA by inserting itself between the base pairs of the double helix. This results in a strong red fluorescence emission when excited by a laser. The intercalation of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with DNA also causes a slight shift in the absorption and emission spectra of the dye, which can be used to monitor changes in DNA structure and conformation.
Effets Biochimiques Et Physiologiques
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it is important to note that 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone can potentially interfere with DNA replication and repair processes, which could lead to DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in scientific research is its ability to label DNA in live cells without causing significant toxicity or cell death. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is also highly specific for DNA and does not bind to other cellular structures or molecules. However, one of the limitations of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is its relatively high cost compared to other DNA dyes. Additionally, 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is not suitable for use in fixed cells or tissues, as it requires live cells for optimal labeling and imaging.
Orientations Futures
There are several potential future directions for research involving 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone. One area of interest is the development of new imaging techniques that can be used to visualize DNA dynamics and organization in live cells. Another potential direction is the use of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in combination with other fluorescent dyes and probes to study complex cellular processes such as gene expression and protein interactions. Additionally, there is potential for the development of new derivatives of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with improved properties such as increased sensitivity or reduced toxicity.
Méthodes De Synthèse
The synthesis of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone involves the reaction of 7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, which can be purified using various chromatography techniques.
Applications De Recherche Scientifique
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been widely used in scientific research for imaging and labeling DNA in live cells. It has been used in a variety of applications, including cell cycle analysis, apoptosis detection, and chromatin analysis. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has also been used to study the dynamics of DNA replication and repair, as well as the organization of chromatin in the nucleus.
Propriétés
Numéro CAS |
144154-99-4 |
|---|---|
Nom du produit |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Formule moléculaire |
C21H12Cl3NO3 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
[7-chloro-3-(3,4-dichlorophenyl)-9-oxo-10H-acridin-1-yl] acetate |
InChI |
InChI=1S/C21H12Cl3NO3/c1-10(26)28-19-8-12(11-2-4-15(23)16(24)6-11)7-18-20(19)21(27)14-9-13(22)3-5-17(14)25-18/h2-9H,1H3,(H,25,27) |
Clé InChI |
ALXMMLYNUKBGMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Synonymes |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
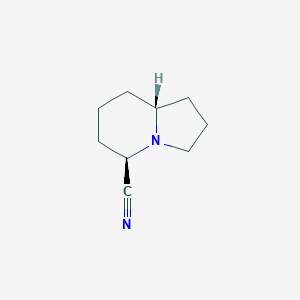
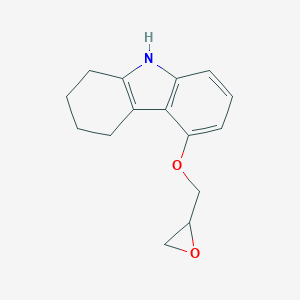
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
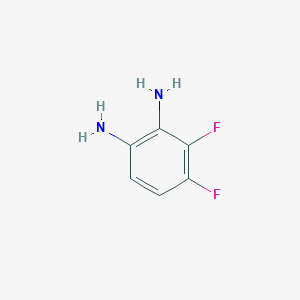
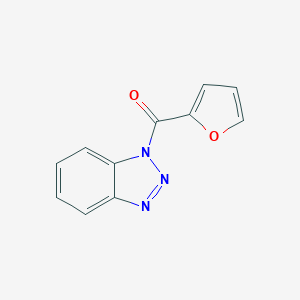
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
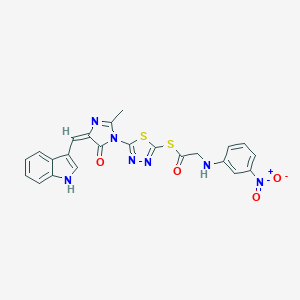
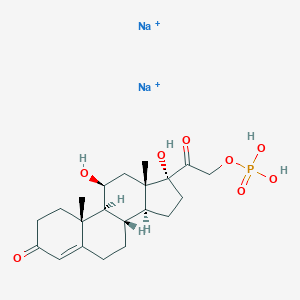
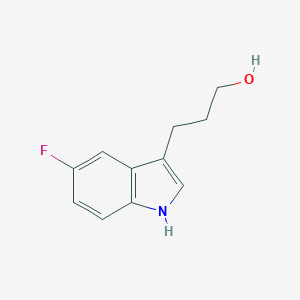
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
